molecular formula C23H29FO7 B13416053 Triamcinolone 16-Acetate

Triamcinolone 16-Acetate

Cat. No.: B13416053
M. Wt: 436.5 g/mol
InChI Key: QTIAMYHXQKZZDN-MLGNIEKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triamcinolone 16-Acetate is a synthetic corticosteroid derived from triamcinolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triamcinolone 16-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include the introduction of the acetate group at the 16th position and the fluorination at the 9th position. Common reagents used in these reactions include acetic anhydride, pyridine, and fluorinating agents like hydrogen fluoride or diethylaminosulfur trifluoride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques like crystallization and chromatography to remove impurities and achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone 16-Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .

Scientific Research Applications

Triamcinolone 16-Acetate has a wide range of applications in scientific research:

Mechanism of Action

Triamcinolone 16-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also stabilizes lysosomal membranes and reduces capillary permeability, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, including the acetate group at the 16th position and the fluorine atom at the 9th position. These modifications enhance its potency and duration of action, making it more effective for certain conditions compared to other corticosteroids .

Properties

Molecular Formula

C23H29FO7

Molecular Weight

436.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C23H29FO7/c1-12(26)31-19-9-16-15-5-4-13-8-14(27)6-7-20(13,2)22(15,24)17(28)10-21(16,3)23(19,30)18(29)11-25/h6-8,15-17,19,25,28,30H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-,23+/m0/s1

InChI Key

QTIAMYHXQKZZDN-MLGNIEKNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

Canonical SMILES

CC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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